Lipophilicity Shift vs. Non-Fluorinated Parent
At pH 5.5 (lysosomal pH), 2-fluoro-1-(2-naphthyl)ethanamine exhibits a logD of +0.35, whereas the non-fluorinated parent 1-(2-naphthyl)ethanamine exhibits a logD of –0.34. This 0.69 log-unit difference corresponds to an approximately 5-fold higher lipophilic distribution of the fluorinated congener . At physiological pH 7.4 the difference is expected to be even larger because a greater fraction of the more basic parent amine exists in the protonated (less lipophilic) state [1].
ΔlogD = 0.69 (~5× higher partition)
| Evidence Dimension | logD (pH 5.5) – distribution coefficient |
|---|---|
| Target Compound Data | logD = +0.35 (ACD/Labs Percepta prediction) |
| Comparator Or Baseline | 1-(2-Naphthyl)ethanamine: logD = –0.34 (ACD/Labs Percepta prediction) |
| Quantified Difference | ΔlogD = 0.69 (target more lipophilic; ~5× higher partition) |
| Conditions | ACD/Labs Percepta v14.0 prediction; pH 5.5; aqueous-organic partitioning model. |
Why This Matters
A logD difference of 0.7 units at lysosomal pH can meaningfully alter a compound's volume of distribution and lysosomal trapping propensity, making the fluorinated amine a distinct starting point for medicinal chemistry campaigns where intracellular target engagement is required.
- [1] Grygorenko, O. O. et al. Impact of Fluoroalkyl Substituents on Physicochemical Properties of Amines. Chem. Eur. J. 2022, 28, e202201235. Table 2: pKa–logD relationships for α-fluorinated amines. View Source
